

Application Notes and Protocols: FAPi-46 in Oncology

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Compound of Interest

Compound Name: FAPi-46

Cat. No.: B8146395

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These application notes provide a comprehensive overview of the use of Fibroblast Activation Protein inhibitor-46 (**FAPi-46**) in the imaging and therapy of various cancers. This document details the underlying mechanism, summarizes quantitative data from clinical studies, and provides detailed protocols for its application.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial carcinomas.^[1] Its expression in healthy adult tissues is minimal, making it an attractive target for both cancer diagnosis and therapy.^{[1][2]} **FAPi-46** is a small molecule inhibitor of FAP that can be labeled with radionuclides for imaging (e.g., Gallium-68) and therapeutic applications (e.g., Yttrium-90 or Lutetium-177).^{[3][4]}

Mechanism of Action

FAPi-46 targets FAP expressed on CAFs, which are integral to the tumor microenvironment. These CAFs contribute to tumor progression through several mechanisms, including remodeling of the extracellular matrix (ECM), promoting angiogenesis, and suppressing the immune system. By targeting FAP, **FAPi-46**-based agents can deliver diagnostic or therapeutic payloads directly to the tumor stroma, offering high tumor-to-background contrast in imaging and targeted radiation delivery in therapy.

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of [68Ga]Ga-**FAPI-46** PET/CT in various cancer types, often in comparison to the standard radiotracer, [18F]FDG.

Table 1: Diagnostic Performance of [68Ga]Ga-**FAPI-46** PET/CT in Various Cancers

Cancer Type	Metric	[68Ga]Ga-FAPI-46 Value (%)	[18F]FDG Value (%)	Reference
Head and Neck Squamous Cell Carcinoma	Sensitivity	100	100	
	Specificity	50	50	
	Accuracy	94.4	94.4	
Lung Cancer	Sensitivity	99	87	
Colorectal Cancer (Peritoneal Metastases)	Sensitivity	100	92	
	Specificity	67	-	
	Accuracy	95	-	
Various Cancers (Pooled Data)	Sensitivity	96	73	
	Specificity	92	83	
Various Cancers (Pooled Data)	Sensitivity (Primary Lesions)	99	-	
Sensitivity (Nodal Metastases)	91	-		
Sensitivity (Distant Metastases)	99	-		

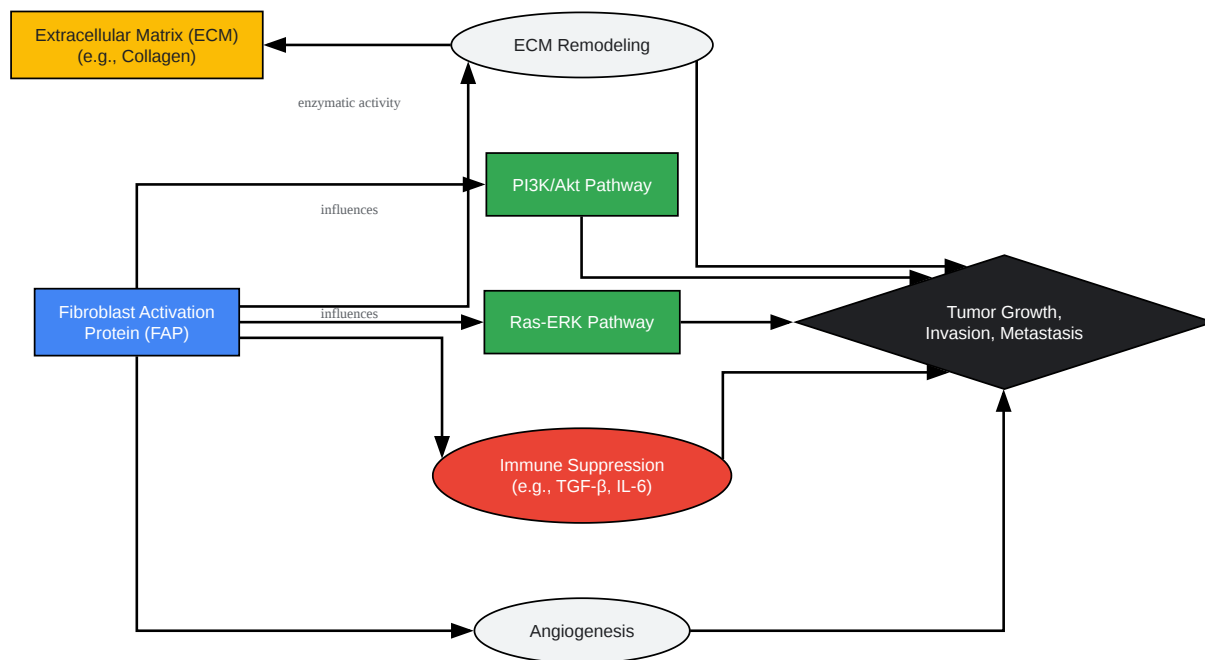
Table 2: Comparison of [68Ga]Ga-**FAPI-46** and [18F]FDG PET/CT Uptake in Various Cancers

Cancer Type	Lesion Type	Parameter	[68Ga]Ga-FAPI-46 Value	[18F]FDG Value	Reference
Lung Cancer	Primary Tumors	TBR	25.3 ± 14.0	32.1 ± 21.1	
Metastatic Lymph Nodes	TBR	7.5 ± 6.6	5.9 ± 8.6		
Bone Metastases	TBR	8.6 ± 5.4	4.3 ± 2.3		
Breast Cancer	Liver	SUVmax	1.5 ± 0.1	2.9 ± 0.2	
Blood Pool	SUVmax	1.7 ± 0.1	2.0 ± 0.1		
Invasive Cancer	SUVmax	13.9 (mean)	-		
Colorectal Cancer (Peritoneal Metastases)	Peritoneal Metastases	SUVmax	6.23 (median)	4.27 (median)	
TBR	4.57 (median)	1.30 (median)			
Pancreatic Cancer	Primary Tumors	SUVmax	17.2 (mean)	8.9 (mean)	
Tumor-to-Liver Ratio	6.6 (mean)	2.7 (mean)			
Various Cancers	Primary Lesions (Esophageal)	SUVmax (at 3h)	27.5	-	
Primary Lesions (Bladder)	SUVmax (at 3h)	29.2	-		

Distant	SUVmax (at	15.7	-
Metastases	10 min)		
(Breast)			

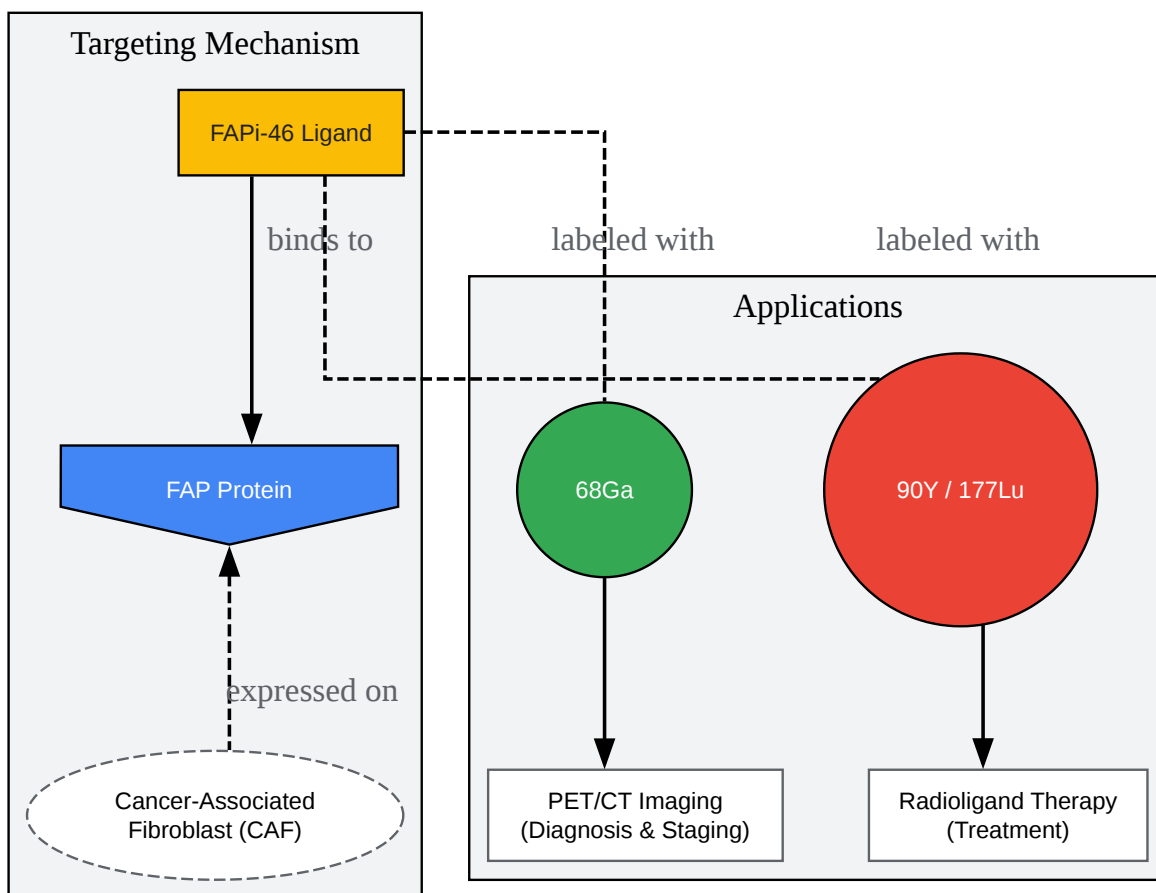
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving FAP, the theranostic mechanism of **FAPi-46**, and a typical clinical workflow for **FAPi-46** PET/CT.



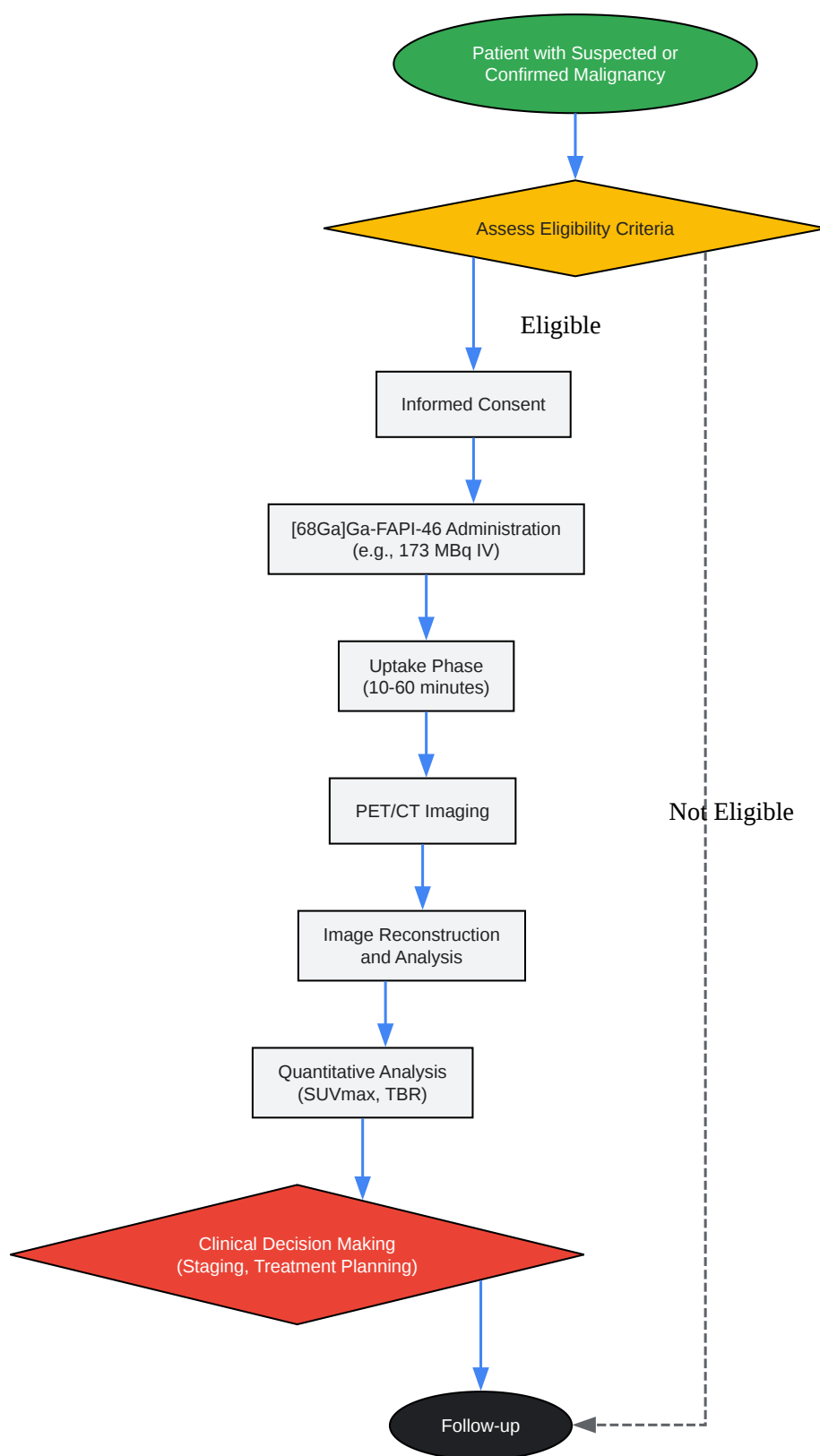
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Caption: FAP Signaling Pathways in the Tumor Microenvironment.



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Caption: Theranostic Mechanism of **FAPi-46**.



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Caption: Clinical Workflow for **FAPI-46** PET/CT Imaging.

Experimental Protocols

Protocol 1: [68Ga]Ga-FAPI-46 PET/CT Imaging

This protocol outlines the procedure for performing a diagnostic PET/CT scan using [68Ga]Ga-FAPI-46.

1. Patient Preparation:

- No specific patient preparation, such as fasting or blood glucose measurement, is required for [68Ga]Ga-FAPI-46 PET/CT imaging.
- Patients should be well-hydrated.
- Obtain written informed consent from the patient.

2. Radiotracer Administration:

- Administer a median dose of 173 MBq (range 117–221 MBq) of [68Ga]Ga-FAPI-46 intravenously.
- The injection should be followed by a saline flush.

3. Image Acquisition:

- PET/CT imaging can be initiated as early as 10 minutes post-injection, with optimal imaging typically performed around 60 minutes post-injection. Studies have shown remarkably stable tumor uptake and high tumor-to-background ratios within 3 hours of injection.
- Perform a low-dose, non-contrast-enhanced CT scan for attenuation correction and anatomical localization.
- Acquire PET scans in 3D mode from the vertex to the mid-thigh.

4. Image Analysis:

- Reconstruct PET images using standard iterative reconstruction algorithms.

- Perform semi-quantitative analysis by drawing regions of interest (ROIs) over avid lesions and background tissues (e.g., liver, blood pool, muscle) to calculate Standardized Uptake Values (SUVmax, SUVmean) and Tumor-to-Background Ratios (TBR).

Protocol 2: Radioligand Therapy (RLT) with [90Y]Y-FAPI-46 (General Outline)

This protocol provides a general framework for FAP-targeted radioligand therapy.

1. Patient Selection:

- Patients should have advanced-stage solid tumors with confirmed progression on standard therapies.
- Eligibility requires high FAP expression confirmed by [68Ga]Ga-FAPI-46 PET/CT, often defined as high tracer uptake in the majority of tumor lesions.
- Adequate organ function (renal, hepatic, and bone marrow) is necessary.

2. Dosimetry and Treatment Planning:

- Pre-therapeutic dosimetry may be performed using a diagnostic scan (e.g., [68Ga]Ga-FAPI-46 PET/CT) or a low-dose therapeutic administration to calculate absorbed doses to tumors and organs at risk (e.g., kidneys, bone marrow).
- The therapeutic activity of [90Y]Y-FAPI-46 is determined based on dosimetry calculations and patient-specific factors.

3. Treatment Administration:

- [90Y]Y-FAPI-46 is administered intravenously.
- Patients may receive multiple cycles of therapy, typically spaced several weeks apart, depending on response and toxicity.

4. Post-Therapy Monitoring and Follow-up:

- Monitor patients for any acute or delayed adverse events, with particular attention to hematologic toxicity (thrombocytopenia, anemia).
- Post-treatment imaging (e.g., Bremsstrahlung scintigraphy for ^{90}Y) can be performed to confirm tracer uptake in tumor lesions.
- Treatment response is assessed using standard imaging criteria (e.g., RECIST) and tumor marker analysis at specified follow-up intervals.

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